Cas no 1160253-91-7 (6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride)

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is a specialized quinoline derivative used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactive carbonyl chloride group enables efficient acylation reactions, facilitating the introduction of the quinoline scaffold into target molecules. The compound's structural features, including the methyl substitution and propoxyphenyl moiety, contribute to its utility in modulating physicochemical properties and biological activity. It is typically handled under inert conditions due to its sensitivity to moisture. This intermediate is valued for its versatility in medicinal chemistry research and its potential in developing bioactive compounds with tailored functionalities.
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride structure
1160253-91-7 structure
商品名:6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
CAS番号:1160253-91-7
MF:C20H18ClNO2
メガワット:339.815424442291
MDL:MFCD03421170
CID:4682250

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 6-METHYL-2-(3-PROPOXYPHENYL)QUINOLINE-4-CARBONYL CHLORIDE
    • STL197000
    • BBL014591
    • R7087
    • 4-quinolinecarbonyl chloride, 6-methyl-2-(3-propoxyphenyl)-
    • 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
    • MDL: MFCD03421170
    • インチ: 1S/C20H18ClNO2/c1-3-9-24-15-6-4-5-14(11-15)19-12-17(20(21)23)16-10-13(2)7-8-18(16)22-19/h4-8,10-12H,3,9H2,1-2H3
    • InChIKey: AIECWIRJBJYSOW-UHFFFAOYSA-N
    • ほほえんだ: ClC(C1C=C(C2C=CC=C(C=2)OCCC)N=C2C=CC(C)=CC2=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 430
  • トポロジー分子極性表面積: 39.2

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M241330-1000mg
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
1160253-91-7
1g
$ 720.00 2022-06-04
TRC
M241330-500mg
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
1160253-91-7
500mg
$ 450.00 2022-06-04
abcr
AB378589-5g
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride; .
1160253-91-7
5g
€877.00 2024-07-24
abcr
AB378589-500mg
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride; .
1160253-91-7
500mg
€269.00 2024-07-24
A2B Chem LLC
AI10271-1g
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
1160253-91-7 >95%
1g
$509.00 2024-04-20
Ambeed
A370065-1g
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
1160253-91-7 97%
1g
$267.0 2024-04-26
abcr
AB378589-500 mg
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
1160253-91-7
500MG
€254.60 2022-06-10
abcr
AB378589-1g
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride; .
1160253-91-7
1g
€317.00 2024-07-24
abcr
AB378589-10g
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride; .
1160253-91-7
10g
€1357.00 2024-07-24
A2B Chem LLC
AI10271-5g
6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
1160253-91-7 >95%
5g
$995.00 2024-04-20

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride 関連文献

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chlorideに関する追加情報

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride (CAS No. 1160253-91-7): An Overview

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride (CAS No. 1160253-91-7) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The chemical structure of 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride features a quinoline ring system substituted with a methyl group at the 6-position and a 3-propoxyphenyl group at the 2-position, with a carbonyl chloride functional group at the 4-position.

The synthesis of 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride typically involves multi-step reactions, including the formation of the quinoline core, substitution reactions to introduce the methyl and propoxyphenyl groups, and finally, the conversion of the carboxylic acid to the corresponding acid chloride. These synthetic pathways are well-documented in the literature and have been optimized to achieve high yields and purity levels. The compound's unique structure makes it an attractive candidate for various chemical transformations and derivatizations, which can be tailored to specific research or application needs.

In recent years, 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride has been studied for its potential biological activities. Research has shown that quinoline derivatives, in general, exhibit a wide range of biological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The presence of the carbonyl chloride functional group in 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride makes it particularly reactive and suitable for conjugation with various biomolecules, such as proteins, peptides, and nucleic acids. This reactivity opens up numerous possibilities for its use in drug discovery and development.

One of the key areas of interest for 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is its potential as a lead compound in anticancer drug development. Studies have demonstrated that certain quinoline derivatives can selectively target cancer cells by disrupting key cellular processes such as DNA replication and protein synthesis. The ability to modify the structure of 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride through derivatization allows researchers to fine-tune its pharmacological properties, enhancing its efficacy and reducing potential side effects.

Beyond its therapeutic applications, 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride has also found use in analytical chemistry and materials science. Its high reactivity and unique spectral properties make it a valuable tool for developing new analytical methods and materials with enhanced performance characteristics. For example, researchers have explored the use of quinoline derivatives as fluorescent probes for detecting specific biomolecules or environmental contaminants.

The safety profile of 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is an important consideration in its development and application. While detailed toxicological studies are ongoing, preliminary data suggest that this compound is relatively stable under standard laboratory conditions and can be handled with appropriate safety precautions. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure user safety.

In conclusion, 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride (CAS No. 1160253-91-7) represents a promising compound with a wide range of potential applications in both research and industry. Its unique chemical structure and reactivity make it an attractive candidate for further exploration in areas such as drug discovery, analytical chemistry, and materials science. As research in these fields continues to advance, it is likely that new insights into the properties and applications of 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride will emerge, further solidifying its importance in the scientific community.

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